molecular formula C5H11NO B6187709 methyl({[(2S)-oxetan-2-yl]methyl})amine CAS No. 2648895-83-2

methyl({[(2S)-oxetan-2-yl]methyl})amine

Cat. No.: B6187709
CAS No.: 2648895-83-2
M. Wt: 101.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[(2S)-oxetan-2-yl]methyl})amine is an organic compound characterized by the presence of an oxetane ring, a methyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl({[(2S)-oxetan-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reaction of (2S)-oxetan-2-ylmethanol with methylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at a moderate temperature to ensure the stability of the oxetane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2S)-oxetan-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring into more stable structures, such as tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with diverse functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can result in a wide range of amine derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, methyl({[(2S)-oxetan-2-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism by which methyl({[(2S)-oxetan-2-yl]methyl})amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The oxetane ring and amine group can participate in binding interactions, influencing the activity of these targets. This can lead to changes in biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-methylbutylamine: Similar in structure but lacks the oxetane ring.

    N-methyl-2-oxetanemethanamine: Contains an oxetane ring but differs in the position of the methyl group.

Uniqueness

Methyl({[(2S)-oxetan-2-yl]methyl})amine is unique due to the presence of both an oxetane ring and a methylamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2648895-83-2

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.